molecular formula C8H14O2 B12288333 2,2'-Bifuran, octahydro- CAS No. 1592-33-2

2,2'-Bifuran, octahydro-

Cat. No.: B12288333
CAS No.: 1592-33-2
M. Wt: 142.20 g/mol
InChI Key: SRTHABLDYKPTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bifuran, octahydro- is an organic compound with the molecular formula C8H14O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether . This compound is known for its unique structure, which consists of two tetrahydrofuran rings fused together.

Preparation Methods

The synthesis of 2,2’-Bifuran, octahydro- typically involves organic synthesis techniques. One common method is the catalytic hydrogenation of 2,2’-Bifuran, which involves the use of a palladium catalyst under hydrogen gas . The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation.

Chemical Reactions Analysis

2,2’-Bifuran, octahydro- undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-Bifuran, octahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bifuran, octahydro- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

2,2’-Bifuran, octahydro- can be compared with other similar compounds such as:

The uniqueness of 2,2’-Bifuran, octahydro- lies in its fused ring structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1592-33-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(oxolan-2-yl)oxolane

InChI

InChI=1S/C8H14O2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-8H,1-6H2

InChI Key

SRTHABLDYKPTGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.